molecular formula C11H8N2O2S B8634782 3-Amino-2-carbomethoxy-5-cyano-benzthiophene

3-Amino-2-carbomethoxy-5-cyano-benzthiophene

Cat. No. B8634782
M. Wt: 232.26 g/mol
InChI Key: WMSMKFBETZGWSY-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

4-Chloroisophthalonitrile (5.69 g, 35 mmol), prepared by the method of Markley et al, J. Med. Chem., 29: 427 (1986), was treated with 1 equivalent methyl thioglycolate and 1 equivalent Na2CO3 in methanol by the procedure described in Example 41A to yield the title compound (3.00 g, 37%). m.p. 248° C. 1H NMR (300 MHz, DMSO) δ 8.71 (s, 1H), 8.09 (d, 1H), 7.86 (dd, 1H), 7.30 (br s, 2H), 3.81 (s, 3H). MS (DCI/NH3) m/e 250 (M+NH4)+.
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]#[N:11].[C:12]([O:16][CH3:17])(=[O:15])[CH2:13][SH:14].C([O-])([O-])=O.[Na+].[Na+]>CO>[NH2:11][C:10]1[C:3]2[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=2[S:14][C:13]=1[C:12]([O:16][CH3:17])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.69 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=C1C=C(C=C2)C#N)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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